
Protogracillin
Descripción general
Descripción
Protogracillin is a steroid saponin . It is a natural product found in Dioscorea collettii, Paris polyphylla var. chinensis, and other organisms . The molecular formula of Protogracillin is C51H84O23 .
Synthesis Analysis
Protogracillin can be efficiently converted to Prosapogenin A through enzymatic hydrolysis . The most suitable enzyme for this process is β-dextranase . The optimal conditions for the hydrolysis of Protogracillin by β-dextranase were found to be a pH of 4.81 for the buffer, a hydrolysis temperature of 56.7°C, and a β-dextranase/Protogracillin ratio of 5.0:1 .Molecular Structure Analysis
The molecular weight of Protogracillin is 1065.2 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES of Protogracillin are provided in the PubChem database .Chemical Reactions Analysis
The enzymatic hydrolysis of Protogracillin to Prosapogenin A has been studied . The hydrolysis was carried out in 0.20 M HAc-NaAc buffer (pH 4.81) containing β-dextranase/Protogracillin (5.0:1, w/w), and the system was constantly kept at 56.7°C water bath for 4 hours .Aplicaciones Científicas De Investigación
1. Anticancer Potential
Methyl protogracillin, a derivative of Protogracillin, has shown significant cytotoxicity against various human cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, renal cancer, and breast cancer. This suggests its potential as an anticancer agent. The compound displayed particular selectivity against certain cancer lines, indicating a possibility of targeted cancer therapy applications (Hu & Yao, 2001).
2. Efficient Preparation for Pharmacological Applications
Protogracillin's enzymatic hydrolysis to Prosapogenin A, a compound with superior pharmacological activities, has been optimized for clean and efficient preparation. This process is significant for laboratory-scale experimental foundations and potential industrial applications of Prosapogenin A (Xie et al., 2022).
3. Structural and Biochemical Analysis
Protogracillin and its related compounds have been isolated and structurally analyzed from Dioscorea collettii var. hypoglauca. These compounds have been observed to cause morphological abnormalities in certain mycelia and show cytotoxic activities, indicating their potential as antineoplastic agents (Hu et al., 1997).
4. Enzymatic Conversion Studies
Research has shown that β-glucosidase in Costus speciosus can convert protogracillin to gracillin, a spirostanol glycoside. This enzymatic process and its optimal conditions have been studied, providing insights into potential biochemical applications (Inoue et al., 1996).
5. Analytical Method Development for Yam Saponins
An analytical method has been developed for yam saponins including protogracillin, using HPLC with pulsed amperometric detection. This method enhances understanding of the retention and resolution of yam saponins, which is crucial for their identification and quantification in various applications (Kwon et al., 2013).
Mecanismo De Acción
Target of Action
Protogracillin is a steroidal saponin isolated from Dioscorea zingiberensis Wright (DZW) Steroidal saponins, like protogracillin, are known to interact with a wide range of molecular targets, including cell membranes and various enzymes, and can influence numerous biological processes .
Mode of Action
Steroidal saponins are known to interact with cell membranes, disrupting their integrity and leading to cell lysis . They can also bind to specific enzymes, altering their activity and influencing various biochemical pathways .
Result of Action
Protogracillin has been found to exhibit cytotoxic activity against a variety of cancer cell lines . It has shown particular selectivity against certain types of cancer, including colon cancer, central nervous system cancer, melanoma, renal cancer, and breast cancer . This suggests that Protogracillin may induce cell death in these cancer types, although the exact molecular and cellular effects of its action require further investigation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCGZPQYTRHQRU-DKWQWWTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317279 | |
| Record name | Protogracillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1065.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protogracillin(P) | |
CAS RN |
54848-30-5 | |
| Record name | Protogracillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54848-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protogracillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



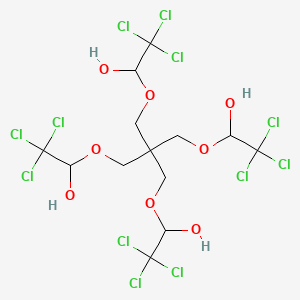
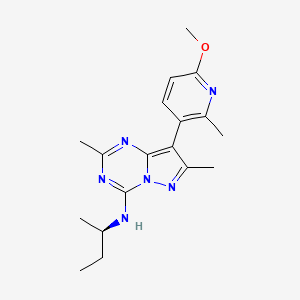

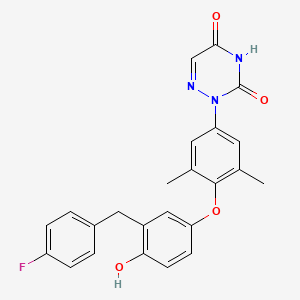
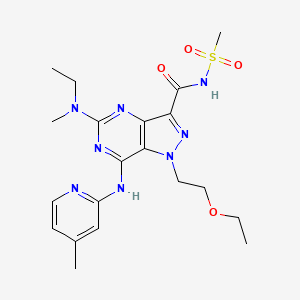
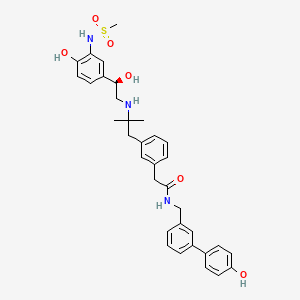

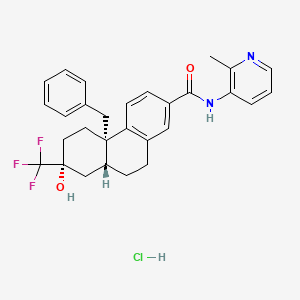
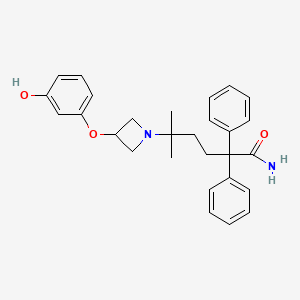
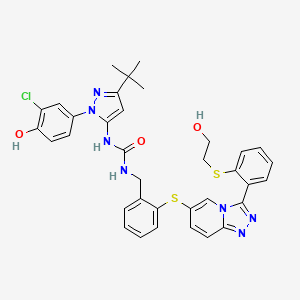
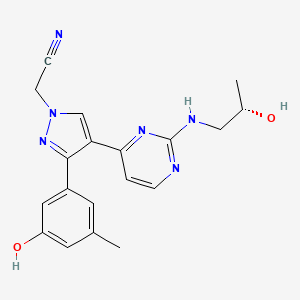
![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)

![N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide](/img/structure/B1679683.png)